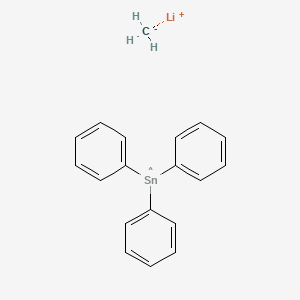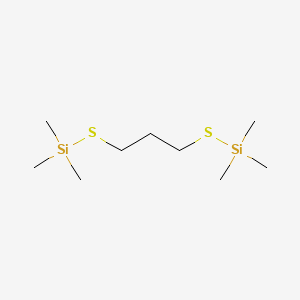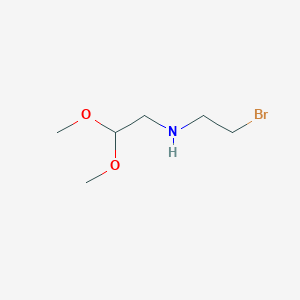![molecular formula C68H104N6O9S3 B14493373 2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl- CAS No. 65293-92-7](/img/structure/B14493373.png)
2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl- is a complex organic compound It is characterized by its intricate structure, which includes multiple functional groups such as sulfonyl, hydroxyl, and azo groups
Vorbereitungsmethoden
The synthesis of 2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl- involves multiple steps. The synthetic route typically starts with the preparation of the naphthalenecarboxamide core, followed by the introduction of the azo group through a diazotization reaction. The sulfonyl and hydroxyl groups are then added through sulfonation and hydroxylation reactions, respectively. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the azo group can undergo reduction to form amines, which can then interact with enzymes or receptors in biological systems. The sulfonyl and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl- include:
Pigment Red 5: Another naphthalenecarboxamide derivative used as a color pigment.
C.I. Pigment Red 170: A similar compound used in industrial applications. These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-.
Eigenschaften
CAS-Nummer |
65293-92-7 |
|---|---|
Molekularformel |
C68H104N6O9S3 |
Molekulargewicht |
1245.8 g/mol |
IUPAC-Name |
4-[[4-[[3-(tert-butylsulfamoyl)-4-hydroxy-8-(methanesulfonamido)naphthalen-1-yl]diazenyl]phenyl]sulfonylamino]-1-hydroxy-N,N-dioctadecylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C68H104N6O9S3/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-50-74(51-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)67(77)59-52-61(56-42-37-38-43-57(56)65(59)75)72-85(80,81)55-48-46-54(47-49-55)69-70-62-53-63(86(82,83)73-68(3,4)5)66(76)58-44-41-45-60(64(58)62)71-84(6,78)79/h37-38,41-49,52-53,71-73,75-76H,7-36,39-40,50-51H2,1-6H3 |
InChI-Schlüssel |
BEJPUUABDNGSNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C5=C4C(=CC=C5)NS(=O)(=O)C)O)S(=O)(=O)NC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




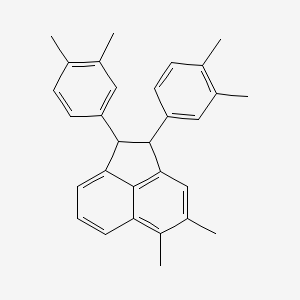

![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)

![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)
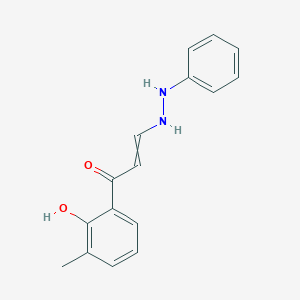
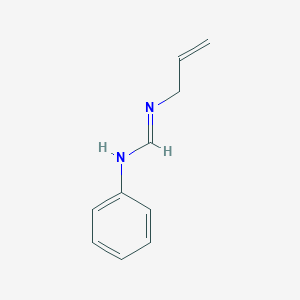
![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)
